molecular formula C18H21N3O5S2 B2812659 N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-99-8

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2812659
CAS No.: 869071-99-8
M. Wt: 423.5
InChI Key: YFIHVSLVGBXRTK-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a thiophene ring, and an oxazinan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through the cyclization of appropriate amino alcohols with aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a strong base.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the amine precursor under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, triethylamine.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of the oxalamide group.

    Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In material science, the compound’s structural properties could be leveraged to develop new materials with specific electronic or optical properties. It might be used in the design of polymers or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-benzyl-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
  • N1-benzyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Uniqueness

N1-benzyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique due to the presence of the thiophene sulfonyl group, which imparts distinct electronic and steric properties. This differentiates it from similar compounds with phenylsulfonyl groups, potentially leading to different reactivity and biological activity profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-benzyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S2/c22-17(19-12-14-6-2-1-3-7-14)18(23)20-13-15-21(9-5-10-26-15)28(24,25)16-8-4-11-27-16/h1-4,6-8,11,15H,5,9-10,12-13H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIHVSLVGBXRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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